Sch 38519
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sch 38519 is an isochromanequinone fungal metabolite originally isolated from the microorganism Thermomonospora . It is known for its ability to inhibit thrombin-induced aggregation of human platelets and serotonin secretion, as well as its antibacterial properties against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Sch 38519 is typically isolated from the microorganism Thermomonospora sp. SCC 1793 . The compound is structurally related to other isochromanequinones such as lactoquinomycin, medermycin, and granaticin . The isolation process involves fermentation of the microorganism, followed by extraction and purification using chromatographic techniques
Chemical Reactions Analysis
Sch 38519 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinone structure, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sch 38519 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of isochromanequinones and their derivatives.
Biology: The compound’s ability to inhibit platelet aggregation and serotonin secretion makes it a valuable tool in studying blood clotting mechanisms and neurotransmitter release.
Medicine: This compound’s antibacterial properties are of interest in the development of new antibiotics, particularly against resistant strains of bacteria
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
Sch 38519 exerts its effects primarily by inhibiting thrombin-induced aggregation of human platelets and serotonin secretion . The compound interacts with specific molecular targets involved in these processes, including thrombin and serotonin receptors. The exact pathways involved in its antibacterial activity are not fully understood, but it is believed to interfere with bacterial cell wall synthesis and other essential cellular functions .
Comparison with Similar Compounds
Sch 38519 is structurally related to other isochromanequinones such as medermycin, lactoquinomycin, and granaticin . These compounds share similar biological activities, including antibacterial and platelet aggregation inhibitory properties. this compound is unique in its specific molecular interactions and the range of bacteria it affects. The compound’s ability to inhibit serotonin secretion also sets it apart from its analogs .
Similar Compounds
- Medermycin
- Lactoquinomycin
- Granaticin
Properties
IUPAC Name |
(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRDBGLULKCDD-HFJLKIIDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C5C6CC(C(C(C5=CC(=C4C2=O)O)(O6)C)O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C5[C@H]6C[C@H]([C@@H]([C@@](C5=CC(=C4C2=O)O)(O6)C)O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.